2-(1-Methoxycyclopentyl)acetic acid
Description
2-(1-Methoxycyclopentyl)acetic acid (C₈H₁₄O₃, molecular weight 158.20 g/mol) is a cyclopentane-derived carboxylic acid featuring a methoxy group at the 1-position of the cyclopentyl ring and an acetic acid side chain. The methoxy group is electron-donating, which may influence the compound’s acidity and reactivity.
Properties
IUPAC Name |
2-(1-methoxycyclopentyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(6-7(9)10)4-2-3-5-8/h2-6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQOYPDVVBMAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxycyclopentyl)acetic acid typically involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form 1-methoxycyclopentanol. This intermediate is then oxidized to 1-methoxycyclopentanone, which undergoes a Grignard reaction with ethyl magnesium bromide to yield 2-(1-methoxycyclopentyl)ethanol. Finally, oxidation of this alcohol with Jones reagent (chromic acid in acetone) produces 2-(1-Methoxycyclopentyl)acetic acid .
Industrial Production Methods
Industrial production of 2-(1-Methoxycyclopentyl)acetic acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxycyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for the reduction of carboxylic acids to alcohols.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: 2-(1-Oxocyclopentyl)acetic acid.
Reduction: 2-(1-Methoxycyclopentyl)ethanol.
Substitution: 2-(1-Substitutedcyclopentyl)acetic acid.
Scientific Research Applications
2-(1-Methoxycyclopentyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving cyclopentane derivatives.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-(1-Methoxycyclopentyl)acetic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The acetic acid moiety can undergo ionization, affecting the compound’s solubility and reactivity in biological systems .
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Key Properties of 2-(1-Methoxycyclopentyl)acetic Acid and Analogs
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